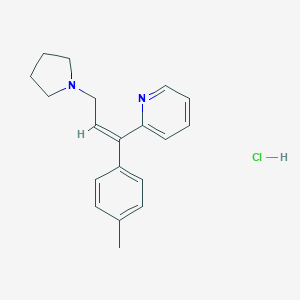
(Z)-Triprolidine Hydrochloride
描述
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
生物活性
(Z)-Triprolidine Hydrochloride, commonly referred to as triprolidine, is a first-generation antihistamine with notable biological activity, primarily as an H1 receptor antagonist. This article delves into its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.
Chemical and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅ClN₂O |
| Molecular Weight | 314.85 g/mol |
| Melting Point | 115-120 °C |
| Boiling Point | 462 °C at 760 mmHg |
| Density | N/A |
| CAS Number | 6138-79-0 |
Triprolidine is characterized by its ability to penetrate cell membranes effectively, which enhances its pharmacological efficacy in the central nervous system (CNS) compared to other antihistamines.
Triprolidine functions primarily as an H1 receptor antagonist , competing with histamine for binding sites on effector cells in various tissues, including the respiratory tract and blood vessels. Unlike other antihistamines, triprolidine acts as an inverse agonist, shifting the equilibrium of histamine receptors toward an inactive state, thereby downregulating allergic inflammation .
Pharmacokinetics
A phase 1 clinical trial assessed the pharmacokinetic (PK) profile of triprolidine. Key findings include:
- Bioavailability : Approximately 4% when administered orally.
- Maximum Plasma Concentration (Cmax) : Achieved at approximately 1.5 hours post-administration.
- Elimination Half-Life : Ranges from 4 to 6 hours.
- Protein Binding : About 90% .
The study also highlighted that triprolidine is primarily metabolized by the liver via cytochrome P450 enzymes, particularly CYP2D6, which is crucial for understanding drug interactions .
Biological Activity and Therapeutic Uses
Triprolidine's primary therapeutic applications include:
- Allergic Rhinitis : It alleviates symptoms such as sneezing and runny nose.
- Asthma Management : Provides symptomatic relief in asthma patients.
- Urticaria Treatment : Effective in managing hives and related skin conditions .
Case Studies
- Animal Model Study :
-
Human Clinical Trial :
- A randomized crossover trial involving 24 healthy adults evaluated the PK profiles of triprolidine. The study compared single-agent formulations with a combination product (triprolidine + pseudoephedrine). The combination showed a higher Cmax (9.5 ng/mL) compared to single agents, indicating enhanced efficacy when combined with pseudoephedrine .
Side Effects and Safety Profile
While triprolidine is effective as an antihistamine, it is associated with several side effects, primarily sedation due to its CNS penetration. Adverse effects were notably higher in women during clinical trials. Common side effects include:
- Drowsiness
- Dry mouth
- Dizziness
These side effects are typical for first-generation antihistamines and limit their use in certain populations .
属性
IUPAC Name |
2-[(Z)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2.ClH/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;/h2-3,6-12H,4-5,13-15H2,1H3;1H/b18-11-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUYEJNGHIOFOC-VVTVMFAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/CN2CCCC2)/C3=CC=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















